molecular formula C11H18ClN3O2S B2366779 N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride CAS No. 112940-54-2

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride

Cat. No. B2366779
CAS RN: 112940-54-2
M. Wt: 291.79
InChI Key: XTCHLADGBZLOCT-UHFFFAOYSA-N
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Description

“N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C11H18ClN3O2S . It’s a versatile compound used in scientific research. Its multifunctionality makes it valuable for studying various biological processes and developing novel drugs.


Synthesis Analysis

The synthesis of compounds similar to “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” has been reported in the literature . For instance, a series of novel 1- (4- (piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .


Molecular Structure Analysis

The molecular structure of “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” is characterized by a piperazine ring attached to a phenyl group, which is further connected to a methanesulfonamide group . The presence of the piperazine ring is a common structural feature in many biologically active compounds .

Scientific Research Applications

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against aluminium-induced neurotoxicity . The compound was found to be a potential acetylcholinesterase inhibitor (AChEI) with adequate pharmacokinetic properties . It was shown to improve behavioral and neurochemical indices in rats treated with aluminium chloride .

Alzheimer’s Disease Treatment

The compound’s acetylcholinesterase inhibitory properties make it a potential candidate for the treatment of Alzheimer’s disease . Alzheimer’s disease is characterized by a reduction in levels of the neurotransmitter acetylcholine, and this compound could potentially help increase central cholinergic neurotransmission .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects . It was found to reduce oedema formation and cell migration, and also decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Pain Management

The compound has been shown to have anti-nociceptive effects, making it a potential candidate for pain management . It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Antioxidant Activity

The compound has been associated with antioxidant activity . It was found to prevent lipid peroxidation and protein damage, and also restore the levels of endogenous antioxidant enzymes .

Antifungal Activity

Piperazine derivatives, including this compound, have been studied for their antifungal activity . They were found to show fungicidal rather than fungistatic activity against certain strains .

Future Directions

The future directions for “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” could involve further exploration of its biological activities and potential applications in drug development. Given its structural similarity to compounds with known biological activities, it may serve as a promising starting point for the development of new therapeutic agents .

properties

IUPAC Name

N-(4-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-2-4-11(5-3-10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHLADGBZLOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride

Synthesis routes and methods

Procedure details

1-Acetyl-4-(4-methanesulphonamidophenyl)piperazine (9.6 g) and 5N aqueous hydrochloric acid (100 ml) were heated at 100° for 1 hour, the solvent was evaporated, and the residue dried by azeotroping with toluene. The residue was crystallised from ethanol, yield of the title compound 8.26 g, m.p. 230° (dec.).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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